Lactosyl isothiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lactosyl isothiocyanate is an affinity label for hexose transporter.

科学的研究の応用

Synthesis and Characterization

The synthesis of lactosyl isothiocyanate typically involves the reaction of lactosyl derivatives with isothiocyanates. Various methods have been explored to optimize the yield and purity of these compounds, including conventional synthesis and microwave-assisted techniques. For instance, a study reported the synthesis of N,S-bis(hepta-O-acetyllactosyl)-1-aryl-2-isothiobiurets through the reaction of hepta-O-acetyl-beta-lactosyl isothiocyanate with aryl isothiocarbamides, yielding products with purities established via spectroscopic methods such as IR, NMR, and mass spectrometry .

Scientific Research Applications

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties against various pathogens. Research indicates that isothiocyanates can inhibit the growth of bacteria, including those resistant to conventional antibiotics. This property makes them potential candidates for developing new antimicrobial agents .

2. Cancer Research

Isothiocyanates have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Clinical trials have demonstrated its efficacy in reducing tumor markers in patients undergoing treatment for breast and lung cancers .

3. Nutraceutical Applications

In food science, this compound can serve as a natural preservative due to its antimicrobial properties. It has been investigated for its potential to enhance food safety by inhibiting spoilage organisms and pathogens in food products .

4. Agricultural Use

this compound can also be applied in agriculture as a biopesticide. Its efficacy against pests while being less harmful to beneficial insects positions it as an environmentally friendly alternative to synthetic pesticides .

Table 1: Summary of Clinical Trials Involving this compound

| Study Focus | Participants | Intervention | Outcome |

|---|---|---|---|

| Breast Cancer | 54 participants | Broccoli seed extract (rich in sulforaphane) | Lower Ki67 levels indicating reduced cell proliferation |

| Lung Cancer | 30 smokers | Steam-cooked broccoli (250 g/day for 10 days) | Increased DNA repair activity |

| Diabetes | 103 T2D patients | Broccoli sprout extract (150 μmol SFN) | Improved fasting glucose levels |

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Concentration Tested | Effect Observed |

|---|---|---|

| E. coli | 100 μg/mL | Inhibition of growth |

| S. aureus | 50 μg/mL | Reduced biofilm formation |

| Listeria monocytogenes | 75 μg/mL | Complete inhibition |

化学反応の分析

Chemical Reactions Involving Lactosyl Isothiocyanate

This compound participates in various chemical reactions, leading to the formation of different derivatives. Below are some notable reactions:

Reaction with Aromatic Aldehydes

This compound reacts with aromatic aldehydes to form thiosemicarbazones. The reaction can be summarized as follows:

-

Reactants : this compound and aromatic aldehydes.

-

Conditions : Typically performed under microwave irradiation for enhanced efficiency.

-

Products : A series of hepta-O-acetyl-β-lactosyl thiosemicarbazones are formed, which can be characterized by IR and NMR spectroscopy.

This reaction showcases the ability of this compound to form stable derivatives through nucleophilic attack by the aldehyde .

Formation of Thiocarbamates

Another significant reaction involves the condensation of this compound with alcohols to form thiocarbamates:

-

Reactants : this compound and various alcohols.

-

Conditions : The reaction typically occurs under boiling conditions.

-

Products : N-lactosylated thiocarbamates, which exhibit antimicrobial activity.

The resulting thiocarbamates can be further characterized using techniques such as mass spectrometry and NMR .

Characterization Techniques

The characterization of this compound and its derivatives typically involves several analytical techniques:

Infrared Spectroscopy (IR)

IR spectroscopy provides information about functional groups present in the compound. For example, characteristic peaks for N-H stretching, C=O bonds, and C-S bonds can be observed.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy (both 1H and 13C) is used to elucidate the structure of the synthesized compounds by providing details on hydrogen and carbon environments.

Mass Spectrometry

Mass spectrometry helps confirm the molecular weight and fragmentation patterns of lactosyl derivatives, providing insights into their stability and reactivity.

特性

CAS番号 |

106848-83-3 |

|---|---|

分子式 |

C13H21NO10S |

分子量 |

383.37 g/mol |

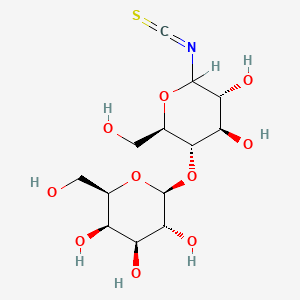

IUPAC名 |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H21NO10S/c15-1-4-6(17)7(18)10(21)13(23-4)24-11-5(2-16)22-12(14-3-25)9(20)8(11)19/h4-13,15-21H,1-2H2/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 |

InChIキー |

ZBRBEHIGVFMFAH-LTEQSDMASA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=C=S)CO)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)N=C=S)CO)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=C=S)CO)O)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

lactose isothiocyanate lactosyl isothiocyanate LITC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。